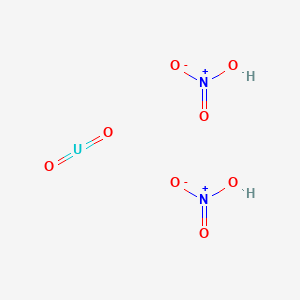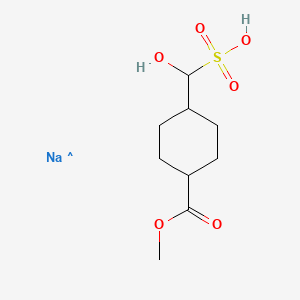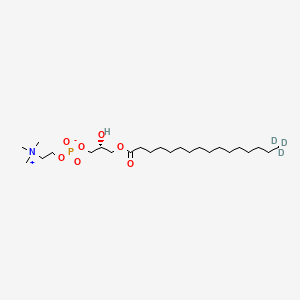
dioxouranium;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxouranium;nitric acid, also known as uranyl nitrate, is a compound formed by the reaction of uranium dioxide with nitric acid. It is a significant compound in the nuclear industry, particularly in the reprocessing of spent nuclear fuel. The compound is typically found in the form of uranyl nitrate hexahydrate, which is a yellow crystalline solid that is highly soluble in water and other polar solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioxouranium;nitric acid is synthesized by dissolving uranium dioxide (UO₂) in concentrated nitric acid (HNO₃). The reaction is exothermic and produces uranyl nitrate (UO₂(NO₃)₂) along with water. The general reaction is as follows:
UO2+2HNO3→UO2(NO3)2+H2O
Industrial Production Methods
In industrial settings, the production of uranyl nitrate involves the dissolution of uranium ores or uranium metal in nitric acid. The process is carefully controlled to ensure complete dissolution and to manage the exothermic nature of the reaction. The resulting solution is then evaporated to crystallize uranyl nitrate hexahydrate.
Analyse Chemischer Reaktionen
Types of Reactions
Dioxouranium;nitric acid undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Uranyl nitrate can participate in redox reactions, where it can be reduced to uranium dioxide or further oxidized.
Substitution Reactions: It can undergo ligand exchange reactions where the nitrate ions are replaced by other ligands.
Hydrolysis: In aqueous solutions, uranyl nitrate can hydrolyze to form various hydroxo complexes.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, hydrazine, and other reducing agents can reduce uranyl nitrate to uranium dioxide.
Ligands: Various ligands such as phosphates, sulfates, and organic ligands can replace nitrate ions in uranyl nitrate.
Conditions: These reactions typically occur in aqueous solutions under controlled pH and temperature conditions.
Major Products
Uranium Dioxide (UO₂): Formed by the reduction of uranyl nitrate.
Uranyl Hydroxo Complexes: Formed by the hydrolysis of uranyl nitrate in water.
Wissenschaftliche Forschungsanwendungen
Dioxouranium;nitric acid has several scientific research applications:
Nuclear Fuel Reprocessing: It is used in the extraction and purification of uranium from spent nuclear fuel.
Analytical Chemistry: Used as a reagent in various analytical techniques to detect and quantify uranium.
Radiochemistry: Employed in the study of radioactive decay and nuclear reactions.
Material Science: Used in the synthesis of uranium-based materials for various applications.
Wirkmechanismus
The mechanism by which dioxouranium;nitric acid exerts its effects involves the coordination of uranyl ions (UO₂²⁺) with nitrate ions (NO₃⁻). The uranyl ion is a strong Lewis acid and can form stable complexes with various ligands. In nuclear fuel reprocessing, the uranyl ion forms complexes with tributyl phosphate (TBP) in the presence of nitric acid, facilitating the extraction of uranium from spent fuel.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uranyl Acetate: Similar to uranyl nitrate but with acetate ions instead of nitrate ions.
Uranyl Sulfate: Contains sulfate ions and is used in different industrial applications.
Uranyl Chloride: Contains chloride ions and is used in various chemical processes.
Uniqueness
Dioxouranium;nitric acid is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in nuclear fuel reprocessing and other applications where the efficient extraction and purification of uranium are required.
Eigenschaften
IUPAC Name |
dioxouranium;nitric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO3.2O.U/c2*2-1(3)4;;;/h2*(H,2,3,4);;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYNHKOAYQRSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[U]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O8U |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)
![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)




![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
![Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate](/img/structure/B12299531.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12299535.png)
